molecular formula C10H12BNO4 B12939639 (2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid

(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid

Cat. No.: B12939639
M. Wt: 221.02 g/mol
InChI Key: IVWQXCKCMMWODY-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C10H12BNO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid can undergo several types of chemical reactions, including:

    Oxidation: Conversion to the corresponding alcohol or ketone.

    Reduction: Formation of the corresponding alkane or alkene.

    Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes .

Scientific Research Applications

(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction mechanism involves the formation of a palladium complex, followed by oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond .

Properties

Molecular Formula

C10H12BNO4

Molecular Weight

221.02 g/mol

IUPAC Name

(2-cyclopropyl-5-methoxycarbonylpyridin-3-yl)boronic acid

InChI

InChI=1S/C10H12BNO4/c1-16-10(13)7-4-8(11(14)15)9(12-5-7)6-2-3-6/h4-6,14-15H,2-3H2,1H3

InChI Key

IVWQXCKCMMWODY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1C2CC2)C(=O)OC)(O)O

Origin of Product

United States

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